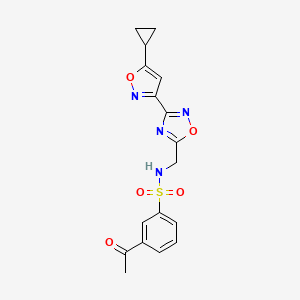
3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, I couldn’t find a specific description for this compound.
Synthesis Analysis
No specific synthesis analysis was found for this compound.Molecular Structure Analysis
There was no information available on the molecular structure analysis of this compound.Chemical Reactions Analysis
No specific chemical reactions involving this compound were found.Physical And Chemical Properties Analysis
There were no specific physical and chemical properties found for this compound.Scientific Research Applications
Oral Bioavailability and Beta3 Adrenergic Receptor Agonist Activity
Compounds such as 5-n-pentyl oxadiazole substituted benzenesulfonamides demonstrate potent and selective beta3 adrenergic receptor agonist activity. These findings indicate a high oral bioavailability in animal models, highlighting their potential in developing treatments that target the beta3 adrenergic receptors, which are crucial for managing diseases like diabetes and obesity due to their role in adipose tissue and metabolic regulation (D. Feng et al., 2000).
Safety And Hazards
No specific safety and hazard information was found for this compound.
Future Directions
As there is no available information on this compound, future directions could include conducting initial studies to understand its properties, potential uses, and safety profile.
Please note that the absence of information could be due to the novelty of the compound, or it may not be widely studied. It’s always a good idea to consult with a chemist or a researcher for more detailed and personalized information. They might have access to more specialized databases or unpublished data.
properties
IUPAC Name |
3-acetyl-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-10(22)12-3-2-4-13(7-12)27(23,24)18-9-16-19-17(21-26-16)14-8-15(25-20-14)11-5-6-11/h2-4,7-8,11,18H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAUWELMIDXILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

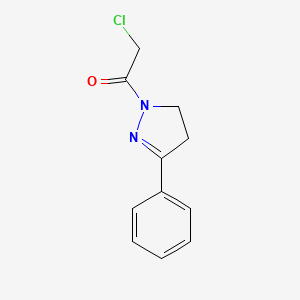



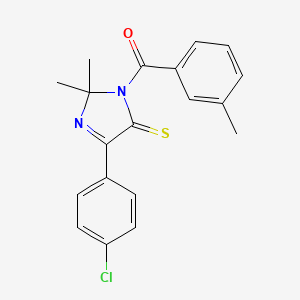
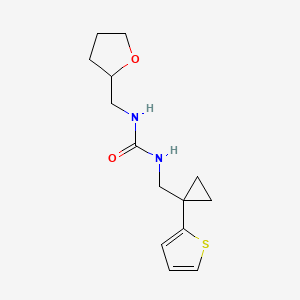
![1-(6-cyclopropylpyridazin-3-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2965688.png)
![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)
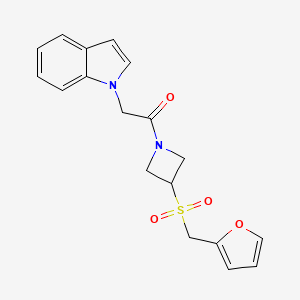

![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2965699.png)
![N-cyclohexyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2965700.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B2965705.png)